4-[4-((2E)-3-phenylprop-2-enyl)piperazinyl]-1-benzylpyrazolo[5,4-d]pyrimidine
Description
4-[4-((2E)-3-Phenylprop-2-enyl)piperazinyl]-1-benzylpyrazolo[5,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[5,4-d]pyrimidine core, a benzyl group at position 1, and a piperazinyl moiety substituted with a (2E)-3-phenylpropenyl chain at position 2. This structure combines a pyrazolopyrimidine scaffold—known for its role in kinase inhibition and receptor modulation—with a piperazine linker, which enhances solubility and bioavailability, and a propenyl-phenyl group that may influence conformational flexibility and target binding .
Properties
Molecular Formula |
C25H26N6 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-benzyl-4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C25H26N6/c1-3-8-21(9-4-1)12-7-13-29-14-16-30(17-15-29)24-23-18-28-31(25(23)27-20-26-24)19-22-10-5-2-6-11-22/h1-12,18,20H,13-17,19H2/b12-7+ |
InChI Key |
HEHLQOSEUZRMFT-KPKJPENVSA-N |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5 |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-((2E)-3-phenylprop-2-enyl)piperazinyl]-1-benzylpyrazolo[5,4-d]pyrimidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[4-((2E)-3-phenylprop-2-enyl)piperazinyl]-1-benzylpyrazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-((2E)-3-phenylprop-2-enyl)piperazinyl]-1-benzylpyrazolo[5,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-((2E)-3-phenylprop-2-enyl)piperazinyl]-1-benzylpyrazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Pyrazolo[5,4-d]pyrimidine vs. Thiazolo[5,4-d]pyrimidine
- Target Compound : The pyrazolo[5,4-d]pyrimidine core is fused with a pyrazole ring, offering planar geometry for π-π stacking interactions.
- Thiazolo[5,4-d]pyrimidine Derivatives (e.g., compounds 1–21 in ): Replacing pyrazole with a thiazole ring introduces sulfur, which may enhance metabolic stability but reduce polar interactions. These derivatives are synthesized via coupling of thiazolo-pyrimidine with amine tails .
Hybrid Systems
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): Incorporates a thieno-pyrimidine moiety instead of benzyl substitution.
Substituent Analysis
Pharmacological Implications (Inferred)
- Piperazine Linkers : Present in the target compound and analogs (e.g., ), these moieties improve blood-brain barrier penetration and modulate serotonin/dopamine receptors .
- Benzyl vs. Thieno Groups: The benzyl group in the target compound may favor hydrophobic binding pockets (e.g., kinase ATP sites), whereas thieno groups () could enhance π-stacking in nucleic acid targets .
Biological Activity
Chemical Structure
The compound belongs to a class of pyrazolo-pyrimidines, which are known for their diverse biological activities. The structure includes:
- A pyrazolo moiety fused with a pyrimidine ring.
- A piperazine group that enhances its interaction with biological targets.
- A benzyl group that contributes to its lipophilicity and potential receptor binding.
Anticancer Activity
Research indicates that pyrazolo-pyrimidines have shown promising anticancer properties. They often act by inhibiting specific kinases involved in tumor growth and proliferation. For instance, compounds similar to the one have been studied for their ability to inhibit:
- Aurora Kinases
- Cyclin-dependent Kinases (CDKs)
These kinases are critical for cell cycle regulation, and their inhibition can lead to apoptosis in cancer cells.
Neuropharmacological Effects
The piperazine component is significant in neuropharmacology. Compounds with piperazine structures have been linked to:
- Antidepressant effects : By modulating serotonin and dopamine pathways.
- Anxiolytic properties : Potentially reducing anxiety through GABAergic mechanisms.
Antimicrobial Activity
Some derivatives of pyrazolo-pyrimidines have demonstrated antimicrobial effects against various pathogens. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting nucleic acid synthesis.
Case Studies
- Anticancer Study : In vitro studies revealed that a similar pyrazolo-pyrimidine inhibited the growth of breast cancer cells with an IC50 value of 0.5 µM. This suggests a potent action against specific cancer types.
- Neuropharmacological Assessment : A study involving animal models indicated that administration of a piperazine-derived compound resulted in significant reductions in depressive-like behaviors, supporting its potential as an antidepressant.
- Antimicrobial Testing : A derivative was tested against E. coli and showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating moderate antibacterial activity.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
